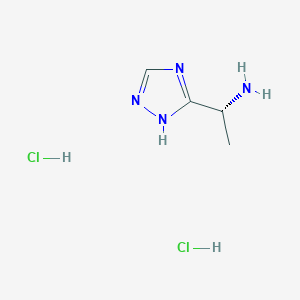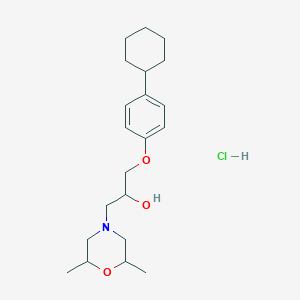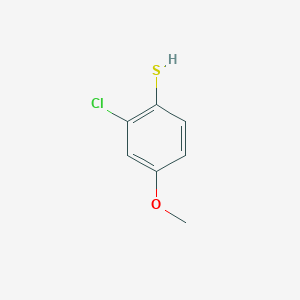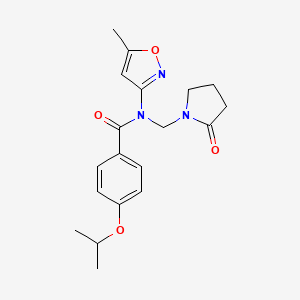![molecular formula C17H15F2NO4S B2657129 methyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(3-methylphenyl)sulfonyl]acrylate CAS No. 1327173-72-7](/img/structure/B2657129.png)
methyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(3-methylphenyl)sulfonyl]acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(3-methylphenyl)sulfonyl]acrylate is a useful research compound. Its molecular formula is C17H15F2NO4S and its molecular weight is 367.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrophobic Modification of Polymers
Hydrophobically Modified Sulfobetaine Copolymers
Polysulfobetaines, carrying zwitterionic side chains, are noted for their antifouling properties, hemocompatibility, and responsive behavior. A novel approach involves the postpolymerization modification of poly(pentafluorophenyl acrylate) with zwitterionic amine, showcasing the synthesis of sulfobetaine copolymers containing hydrophobic components, which may have implications for creating materials with specialized surface properties and interactions (Woodfield et al., 2014).
Metal Ion Binding Properties
Water-soluble Acryloylmorpholine Copolymers
The synthesis and characterization of water-soluble polymers containing tertiary amino, amide, and sulfonic acid groups were studied for their metal binding properties. These materials demonstrate potential as polychelatogens, which could be utilized in applications such as water purification and metal recovery processes (Rivas et al., 2006).
Polymerization Techniques
Anionic Multiblock Core Cross-linked Star Copolymers via RAFT Polymerization
This research presents the use of RAFT polymerization to prepare well-defined homopolymers and block copolymers, showcasing the versatility of polymerization techniques in generating complex polymer architectures for various applications, including industrial and biomedical fields (Bray et al., 2017).
Photochromic Properties
Methylacrylate Polymers with Photochromic Side Chains
The study focuses on the synthesis of methylacrylate monomers with azobenzene groups and their application in creating polymers and copolymers demonstrating photochromic properties. Such materials are of interest for applications in optical devices and materials science, where light-induced changes in material properties are beneficial (Ortyl et al., 2002).
Environmental Applications
Novel Fluorinated Polymers for Wetting Performance
Research into fluorinated polymers with short perfluorobutyl side chains has been aimed at finding environmentally friendly alternatives for applications requiring water- and oil-repellent properties. Such developments are crucial for advancing nonstick and self-cleaning technologies in a sustainable manner (Jiang et al., 2016).
Properties
IUPAC Name |
methyl (E)-3-(3,4-difluoroanilino)-2-(3-methylphenyl)sulfonylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO4S/c1-11-4-3-5-13(8-11)25(22,23)16(17(21)24-2)10-20-12-6-7-14(18)15(19)9-12/h3-10,20H,1-2H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTMOWMLDZMWRA-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C(=CNC2=CC(=C(C=C2)F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)S(=O)(=O)/C(=C/NC2=CC(=C(C=C2)F)F)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2657050.png)
![4-bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2657051.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(difluoromethyl)-N,1-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2657052.png)


![3-((4-chlorophenyl)sulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2657059.png)
![(Z)-methyl 2-(2-((3-chlorobenzo[b]thiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2657061.png)


![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2657066.png)

![[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2657069.png)
